molecular formula C23H18ClN3O2S B11647770 4-chloro-N-{[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide

4-chloro-N-{[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide

Cat. No.: B11647770
M. Wt: 435.9 g/mol
InChI Key: HLQHCZMFBFIJHL-UHFFFAOYSA-N
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Description

  • Preparation Methods

      Reaction Conditions: These may involve reagents like chlorinating agents, thionating agents, and catalysts.

      Industrial Production: Industrial-scale production methods would likely involve optimization for yield, cost, and safety.

  • Chemical Reactions Analysis

      Reactivity: The compound may undergo various reactions, such as oxidation, reduction, and substitution.

      Common Reagents and Conditions: For instance

      Major Products: These depend on reaction conditions but could include derivatives with modified functional groups.

  • Scientific Research Applications

      Chemistry: Used as a building block in organic synthesis due to its diverse functional groups.

      Biology: Investigated for potential bioactivity, such as enzyme inhibition or receptor binding.

      Medicine: May serve as a lead compound for drug development.

      Industry: Used in the production of specialty chemicals or materials.

  • Mechanism of Action

    • The compound’s mechanism of action likely involves interactions with specific molecular targets.
    • Further research is needed to elucidate these pathways, including binding studies and computational modeling.
  • Comparison with Similar Compounds

      Uniqueness: Highlight its distinctive features, such as the benzoxazole ring and the specific arrangement of substituents.

      Similar Compounds: While I don’t have direct access to databases, you can explore related compounds like other benzamides, benzoxazoles, or thioamides.

    Properties

    Molecular Formula

    C23H18ClN3O2S

    Molecular Weight

    435.9 g/mol

    IUPAC Name

    4-chloro-N-[[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]benzamide

    InChI

    InChI=1S/C23H18ClN3O2S/c1-13-6-11-20-19(12-13)25-22(29-20)17-4-3-5-18(14(17)2)26-23(30)27-21(28)15-7-9-16(24)10-8-15/h3-12H,1-2H3,(H2,26,27,28,30)

    InChI Key

    HLQHCZMFBFIJHL-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC2=C(C=C1)OC(=N2)C3=C(C(=CC=C3)NC(=S)NC(=O)C4=CC=C(C=C4)Cl)C

    Origin of Product

    United States

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